1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile
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Overview
Description
1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile is a complex organic compound that features a unique combination of pyrrole, piperazine, and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile involves multiple steps, starting with the preparation of the individual moieties. The pyrrole moiety can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents . The piperazine moiety is introduced through a nucleophilic substitution reaction, where the pyrrole derivative reacts with 1-(2-chloroethyl)piperazine . The final step involves the cyclization of the intermediate with 2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis[4][4].
Chemical Reactions Analysis
Types of Reactions
1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Pharmacology: It is being studied for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.
Materials Science: The unique structure of the compound makes it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its effects . The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- **4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide
- **1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone
Uniqueness
1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile stands out due to its unique combination of pyrrole, piperazine, and benzimidazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C27H32N6 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
1-[4-[2-(2,5-dimethylpyrrol-1-yl)ethyl]piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C27H32N6/c1-5-22-21(4)23(18-28)26-29-24-8-6-7-9-25(24)33(26)27(22)31-15-12-30(13-16-31)14-17-32-19(2)10-11-20(32)3/h6-11H,5,12-17H2,1-4H3 |
InChI Key |
TVSUHWZAKJUWMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCN5C(=CC=C5C)C |
Origin of Product |
United States |
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